Tetradecyl sulfide
Overview
Description
Tetradecyl sulfide is an organic compound that belongs to the class of sulfides. It is characterized by a long alkyl chain of fourteen carbon atoms attached to a sulfur atom. This compound is known for its surfactant properties, making it useful in various industrial applications.
Mechanism of Action
Target of Action
Tetradecyl sulfide, also known as Sodium tetradecyl sulfate, primarily targets the endothelial cells . It is a potent toxin for these cells and even brief exposure to low concentrations can have significant effects .
Mode of Action
this compound interacts with its targets, the endothelial cells, by stripping the endothelium over a considerable distance and exposing highly thrombogenic endothelium in the process . This interaction leads to changes in the endothelial cells, causing them to become highly thrombogenic .
Biochemical Pathways
The dissolution of metal sulfides, such as this compound, occurs via two chemical pathways, either the thiosulfate or the polysulfide pathway . These pathways are determined by the metal sulfides’ mineralogy and their acid solubility . The microbial cell enables metal sulfide dissolution via oxidation of iron(II) ions and inorganic sulfur compounds .
Pharmacokinetics
It is known that it is used as a sclerosing agent in sclerotherapy , indicating that it is administered intravenously and has a local effect on the veins where it is injected .
Result of Action
The action of this compound results in the inflammation of the vein intima and thrombus formation . This usually occludes the injected vein .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It is known, though, that it is used in the treatment of varicose veins of the leg during the procedure of sclerotherapy , suggesting that its efficacy may be influenced by factors such as the location and size of the veins, the patient’s overall health, and the specific technique used for the procedure .
Biochemical Analysis
Temporal Effects in Laboratory Settings
There is currently no available information on the changes in the effects of Tetradecyl sulfide over time in laboratory settings .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been reported in the literature .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetradecyl sulfide can be synthesized through several methods. One common method involves the reaction of tetradecyl alcohol with sulfur or sulfur-containing reagents. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure the formation of the desired sulfide.
Industrial Production Methods
In industrial settings, this compound is produced on a larger scale using similar synthetic routes. The process involves the use of high-purity tetradecyl alcohol and sulfur, along with catalysts to enhance the reaction efficiency. The reaction mixture is then purified through distillation or other separation techniques to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
Tetradecyl sulfide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form sulfoxides and sulfones. Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reduction of this compound can yield the corresponding thiol. Reducing agents such as lithium aluminum hydride are typically used.
Substitution: this compound can participate in substitution reactions where the sulfur atom is replaced by other functional groups. Halogenation is a common example, where halogens like chlorine or bromine are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually conducted in an inert atmosphere to prevent oxidation.
Substitution: Halogens (chlorine, bromine); reactions may require catalysts and are often performed under controlled temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Tetradecyl sulfide has several applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions and processes.
Biology: Employed in studies involving cell membrane interactions due to its surfactant properties.
Medicine: Investigated for potential therapeutic applications, particularly in drug delivery systems.
Industry: Utilized in the production of detergents, emulsifiers, and other surfactant-based products.
Comparison with Similar Compounds
Similar Compounds
Dodecyl sulfide: Similar structure but with a shorter alkyl chain (twelve carbon atoms).
Hexadecyl sulfide: Similar structure but with a longer alkyl chain (sixteen carbon atoms).
Octadecyl sulfide: Similar structure but with an even longer alkyl chain (eighteen carbon atoms).
Uniqueness
Tetradecyl sulfide is unique due to its specific alkyl chain length, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant in various applications, offering optimal performance compared to its shorter or longer chain counterparts.
Properties
IUPAC Name |
1-tetradecylsulfanyltetradecane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H58S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-28H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OCTONCPZMJYQLP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCSCCCCCCCCCCCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H58S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40189065 | |
Record name | Ditetradecyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
426.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
35599-83-8 | |
Record name | 1-(Tetradecylthio)tetradecane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=35599-83-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ditetradecyl sulphide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035599838 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetradecyl sulfide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12042 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Ditetradecyl sulphide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40189065 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ditetradecyl sulphide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.835 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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